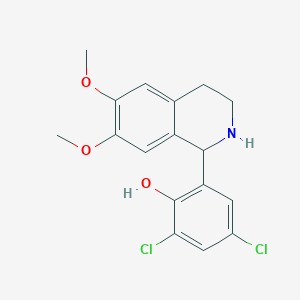

N-(2-bromophenyl)-N'-(3-chlorophenyl)urea

Vue d'ensemble

Description

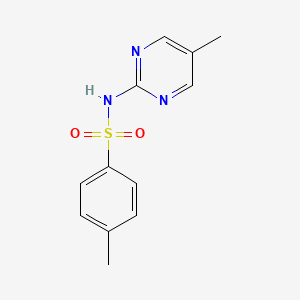

N-(2-bromophenyl)-N'-(3-chlorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields, including medicine and agriculture. This compound is also known as BU-1 and is a member of the phenylurea family of herbicides.

Applications De Recherche Scientifique

Crystal Structure Analysis

The molecular structure of compounds similar to N-(2-bromophenyl)-N'-(3-chlorophenyl)urea has been a subject of research. For instance, in a study by Yamin and Mardi (2003), they investigated the crystal structure of a related compound, which showed that the bromophenyl and chlorophenyl groups lie in specific positions relative to the urea carbonyl O atom. This kind of structural analysis is crucial for understanding the chemical properties and potential applications of such compounds (Yamin & Mardi, 2003).

Synthesis and Purity

Another important area of research is the synthesis of these compounds and their derivatives. Feng-mei and He-qin (2009) synthesized a key intermediate of the antitumor agent sorafenib, which shows the potential pharmaceutical applications of these urea derivatives. Their study focused on achieving high yield and purity, which is critical for pharmaceutical applications (Feng-mei & He-qin, 2009).

Degradation in Soil

The degradation of similar urea derivatives in the soil is also a significant area of research. Katz and Strusz (1968) studied the degradation of a related herbicide, highlighting the environmental impact and breakdown of these compounds in agricultural settings (Katz & Strusz, 1968).

Intramolecular Hydrogen Bonding

Research by Mido and Okuno (1982) focused on the intramolecular NH···Cl hydrogen bond in urea derivatives. Understanding these bonds is crucial for predicting the behavior of these compounds in various chemical reactions and environments (Mido & Okuno, 1982).

Cytokinin Activity

The cytokinin activity of N-phenyl-N′-(4-pyridyl)urea derivatives, including chlorophenyl ureas, has been studied by Takahashi et al. (1978). These studies are important for understanding the growth-promoting potential of these compounds in agricultural and horticultural applications (Takahashi et al., 1978).

Nonlinear Optical Properties

Research on the nonlinear optical (NLO) properties of related urea derivatives has been conducted, as in a study by Menezes and Jayarama (2014), which highlights the potential use of thesecompounds in industrial applications. They discovered that certain chalcone derivatives, related to urea compounds, exhibit high second harmonic generation efficiency, suggesting their use in optical devices (Menezes & Jayarama, 2014).

Anti-Cancer Applications

The potential anti-cancer properties of symmetrical N,N'-diarylureas were explored by Denoyelle et al. (2012). Their study demonstrates how these compounds can activate certain kinases and inhibit cancer cell proliferation, indicating their potential use in cancer treatment (Denoyelle et al., 2012).

Agricultural Use and Biological Activity

Infrared Spectroscopic Studies

Infrared spectroscopic studies, like those conducted by Mido and Furusawa (1982), provide insight into the effects of chlorine substitution on urea derivatives. These studies are important for understanding the physical and chemical properties of these compounds (Mido & Furusawa, 1982).

Environmental Impact Analysis

The environmental occurrence and impact of triclocarban, a structurally related compound, have been studied by Halden and Paull (2004). This research is vital for understanding the ecological implications of such compounds, especially those used in personal care products (Halden & Paull, 2004).

Propriétés

IUPAC Name |

1-(2-bromophenyl)-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2O/c14-11-6-1-2-7-12(11)17-13(18)16-10-5-3-4-9(15)8-10/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBKEJQTVQLMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-3-(3-chlorophenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-3-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3824063.png)

![1,2-phenylene bisbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3824072.png)

![N-[2-(2-furyl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3824086.png)

![allyl 6-[(1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3824097.png)

![1-[2,2-bis(trifluoromethyl)-2H-aziren-3-yl]piperidine](/img/structure/B3824107.png)

![2-(4-hydroxy-3,5-dimethoxybenzylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3824136.png)

![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]nicotinamide](/img/structure/B3824158.png)